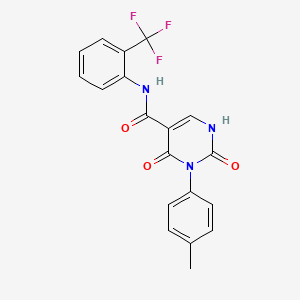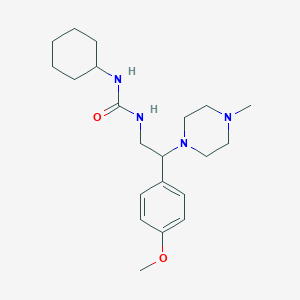
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GW406381X and has been found to be a potent and selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of wakefulness and arousal. The discovery of GW406381X has led to a better understanding of the orexin system and has opened up new avenues for the development of novel therapeutics for sleep disorders and other related conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound's synthesis involves reactions that create novel classes of cyclic dipeptidyl ureas and other related molecules. For instance, cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid undergo Ugi reactions, leading to the formation of new classes of pseudopeptidic triazines. These reactions demonstrate the versatility of urea derivatives in synthesizing complex molecules with potential biological activity (Sañudo et al., 2006).
Biochemical Evaluation
- Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, with variations including the cyclohexyl group, show antiacetylcholinesterase activity. This highlights the compound's potential in biochemical applications, particularly in optimizing pharmacophoric moieties for therapeutic purposes (Vidaluc et al., 1995).
Corrosion Inhibition
- Derivatives of 1,3,5-triazinyl urea, including compounds with a cyclohexyl group, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies show the utility of such compounds in industrial applications, where preventing corrosion can significantly extend the lifespan and efficiency of metal components (Mistry et al., 2011).
Molecular Engineering and Non-linear Optical Properties
- The engineering of non-linear optical crystals using derivatives that feature cyclohexyl and methoxyphenyl groups indicates the potential of urea derivatives in the development of materials with specific optical properties. These materials are essential for applications in photonics and optoelectronics, where the manipulation of light is crucial (Muthuraman et al., 1999).
Fluorescent Probes
- Polythiophene-based conjugated polymers incorporating cyclohexylidene units have been synthesized for selective detection of metal ions and amino acids in aqueous solutions. Such compounds represent a promising avenue for the development of sensitive, selective fluorescent probes for environmental monitoring and biochemical assays (Guo et al., 2014).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBZBZYADNIHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2834732.png)
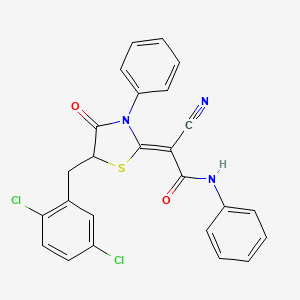
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2834734.png)
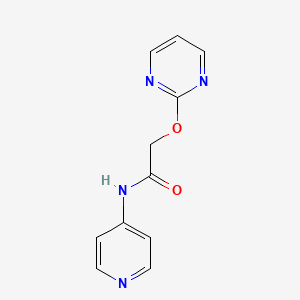
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)
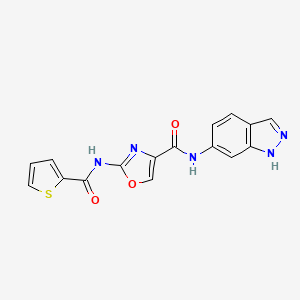
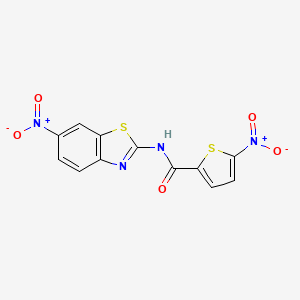

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)
